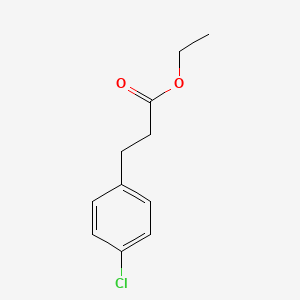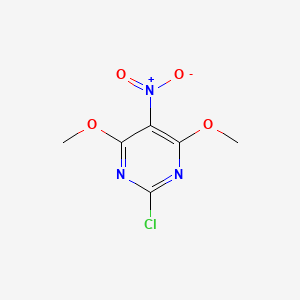![molecular formula C6H3ClN2S2 B1589145 7-Chlorothiazolo[4,5-C]pyridine-2-thiol CAS No. 908355-84-0](/img/structure/B1589145.png)
7-Chlorothiazolo[4,5-C]pyridine-2-thiol
Descripción general
Descripción
7-Chlorothiazolo[4,5-C]pyridine-2-thiol (7-CTP) is a synthetic organic compound containing a thiol group that is derived from the pyridine ring. 7-CTP is often used in scientific research as a model compound to study the effects of thiols on biological systems.
Aplicaciones Científicas De Investigación
Anticancer Potential
Several studies have explored the synthesis of novel compounds with potential anticancer properties. For instance, the synthesis of novel benzothiazole-2-thiol derivatives, including compounds with a pyridinyl moiety, showed potent and broad-spectrum inhibitory activities against different human cancer cell lines. Compounds exhibited notable anticancer activity, with one demonstrating significant inhibition and apoptosis induction in HepG2 cancer cells (Xu Shi et al., 2012). Furthermore, the synthesis and cytotoxicity evaluation of new thiazolo[4,5-b]pyridine-5-carboxylic acid amides were described, highlighting their potential as anticancer agents against various cancer cell lines, showing promising results comparable to reference controls (A. Lozynskyi et al., 2019).
Antimicrobial Activities
The antibacterial and antifungal activities of newly synthesized compounds, including those with a thiazolo[4,5-c]pyridine-2-thiol structure, have been extensively studied. For example, novel 1,3,4-oxadiazole thioether derivatives demonstrated significant antibacterial activities against Xanthomonas oryzae pv. oryzae, with one compound showing superior inhibitory effects compared to commercial agents (Xianpeng Song et al., 2017).
Herbicidal Properties
Research has also explored the synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, highlighting their potential as herbicides. These compounds exhibited auxin-like herbicidal symptoms, showing higher activity on dicotyledonous species compared to monocotyledonous ones, suggesting their usefulness in agricultural applications (S. Hegde et al., 1993).
Propiedades
IUPAC Name |
7-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIADIWLVOLEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474394 | |
| Record name | 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothiazolo[4,5-C]pyridine-2-thiol | |
CAS RN |
908355-84-0 | |
| Record name | 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)


